2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(2-pyridinylmethyl)propanamide
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Description
2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(2-pyridinylmethyl)propanamide is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Library Generation
Research into structurally diverse libraries through various chemical reactions, including alkylation and ring closure, highlights the importance of developing novel compounds with potential biological activities. These methods are crucial for generating new molecules that can be screened for various pharmacological properties (G. Roman, 2013).
Anticonvulsant Activity
The design and synthesis of new hybrid compounds derived from propanamides and butanamides, integrating chemical fragments from known antiepileptic drugs, showcase the potential for discovering new treatments for epilepsy. These compounds have demonstrated broad spectra of activity across preclinical seizure models, offering insights into the development of safer and more effective antiepileptic drugs (K. Kamiński et al., 2015; K. Kamiński et al., 2015).
Biological Studies
Studies on the biological evaluation of compounds, including their antimicrobial, anti-oxidant, and cytotoxic activities, demonstrate the utility of these molecules in various biological contexts. Such research is foundational in the search for new drugs with potential therapeutic applications (R. Zaky et al., 2016).
Herbicidal Activity
The synthesis and evaluation of compounds for herbicidal activity, particularly those incorporating pyrimidine and thiadiazole rings, illustrate the role of chemical research in developing new agrochemicals. These studies contribute to the discovery of compounds that can selectively control weed species, supporting agricultural productivity (Man‐Yun Liu & De-Qing Shi, 2014).
Cytotoxicity and Pharmacological Screening
The exploration of the cytotoxicity and pharmacological properties of various compounds, including their potential as analgesic and anticonvulsant agents, underlines the continuous effort in medicinal chemistry to find new therapeutic agents. These studies provide valuable insights into the mechanisms of action and therapeutic potential of novel compounds (A. Amr, 2005; Nehad A. Abd El-Latif et al., 2007).
properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c26-21(24-15-17-5-3-4-8-22-17)20(25-9-11-29(27,28)12-10-25)13-16-14-23-19-7-2-1-6-18(16)19/h1-8,14,20,23H,9-13,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVUISADVBHOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CC2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(2-pyridinylmethyl)propanamide |
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